Introduction: Strategic Importance in Modern Medicinal Chemistry
Introduction: Strategic Importance in Modern Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties of Methyl 5-amino-2-fluoro-4-methylbenzoate
Methyl 5-amino-2-fluoro-4-methylbenzoate (CAS No. 1504965-88-1) is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its strategic importance lies in the specific arrangement of its substituents: a nucleophilic amino group, a metabolically robust fluorine atom, a methyl group, and a reactive methyl ester. This combination makes it a sought-after building block, particularly in the development of selective kinase inhibitors for oncology.[1] The fluorine atom can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability, while the amino group serves as a critical handle for subsequent chemical modifications, allowing for the construction of diverse molecular scaffolds.[1][2] This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, and key characterization data for researchers and professionals in drug development.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical properties and safety requirements is foundational for its effective use in a laboratory setting. All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
| Property | Value | Reference |
| CAS Number | 1504965-88-1 | [3][4] |
| Molecular Formula | C₉H₁₀FNO₂ | [1][3][4] |
| Molecular Weight | 183.18 g/mol | [1][3][4] |
| Physical Form | White to Yellow to Brown Solid | [4] |
| Boiling Point | 316.9 ± 42.0 °C (at 760 mmHg, Predicted) | [3] |
| Storage Conditions | 2-8°C, protect from light, keep sealed in a dry environment | [1][3][4] |
| InChI Key | JEGPFOWHUQYGMT-UHFFFAOYSA-N | [3][4] |
Safety and Handling Information: [3][4]
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Signal Word: Warning
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Pictogram: GHS07 (Harmful/Irritant)
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Codes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338
Synthetic Strategy and Experimental Protocol
While numerous vendors supply this compound, an in-house synthesis may be required for large-scale or custom analogue development. A robust and logical synthetic pathway proceeds from the commercially available 2-fluoro-4-methylbenzoic acid. The overall strategy involves nitration of the aromatic ring, esterification of the carboxylic acid, and subsequent reduction of the nitro group to the target amine.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be self-validating. Successful isolation and characterization of the intermediates at each stage confirm the efficacy of the preceding step, ensuring confidence in the final product.
Step 1: Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid
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Causality: This step introduces the nitro group, which will be reduced to the amine in the final step. The nitration occurs ortho to the fluorine and meta to the carboxylic acid, with the activating methyl group directing the regiochemistry to the C5 position. Standard nitrating conditions (sulfuric and nitric acid) are employed.[5][6]
-
Methodology:
-
To a stirred solution of concentrated sulfuric acid (100 mL) in a three-neck flask cooled to 0-5°C in an ice-salt bath, slowly add 2-fluoro-4-methylbenzoic acid (15.4 g, 0.1 mol).
-
Maintain the temperature below 10°C while slowly adding a pre-mixed, chilled solution of concentrated sulfuric acid (50 mL) and fuming nitric acid (10 mL).
-
After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
-
The crude product, 2-fluoro-4-methyl-5-nitrobenzoic acid, can be used in the next step without further purification or recrystallized from an ethanol/water mixture if necessary.[7]
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Step 2: Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate
-
Causality: A standard Fischer esterification is employed. Methanol acts as both the solvent and the reactant, with a catalytic amount of sulfuric acid protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]
-
Methodology:
-
Suspend the crude 2-fluoro-4-methyl-5-nitrobenzoic acid (19.9 g, 0.1 mol) in methanol (200 mL) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (2 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (300 mL) and wash sequentially with water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid, and finally with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester as a solid.
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Step 3: Synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate
-
Causality: Catalytic hydrogenation is the method of choice for this transformation. It offers high chemoselectivity, reducing the nitro group without affecting the ester, the fluorine, or the aromatic ring. The reaction is clean, and the palladium catalyst can be easily removed by filtration, simplifying the workup compared to metal/acid reductions (e.g., Sn/HCl or Fe/HCl).[8][9][10]
-
Methodology:
-
Dissolve the crude Methyl 2-fluoro-4-methyl-5-nitrobenzoate (21.3 g, 0.1 mol) in ethyl acetate or methanol (250 mL) in a hydrogenation vessel.
-
Carefully add 10% Palladium on carbon (Pd/C) (0.5-1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (typically 1-3 atm or using a balloon) with vigorous stirring.
-
The reaction is typically exothermic and can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within 4-12 hours.
-
Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the target compound, Methyl 5-amino-2-fluoro-4-methylbenzoate.
-
If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.
-
Structural Elucidation and Characterization
Confirming the identity and purity of the final product is paramount. The following are the expected spectral data based on the compound's structure and analysis of similar molecules.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (2H): Two singlets or doublets in the range of δ 6.5-7.5 ppm. The proton ortho to the fluorine will show coupling (J-coupling) to the fluorine atom. - Methyl Ester (3H): A sharp singlet around δ 3.8-3.9 ppm. - Amine (2H): A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O. - Aromatic Methyl (3H): A sharp singlet around δ 2.1-2.3 ppm. |
| ¹³C NMR | - Carbonyl (C=O): δ 165-170 ppm. - Aromatic Carbons (6C): Signals between δ 110-155 ppm. The carbon directly bonded to fluorine will appear as a doublet with a large C-F coupling constant. - Methyl Ester (CH₃): δ 51-53 ppm. - Aromatic Methyl (CH₃): δ 15-20 ppm. |
| IR (cm⁻¹) | - N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).[11] - C-H Stretch (Aromatic/Aliphatic): 2900-3100 cm⁻¹. - C=O Stretch (Ester): Strong absorption around 1700-1725 cm⁻¹.[11] - C=C Stretch (Aromatic): 1580-1620 cm⁻¹. - C-F Stretch: Strong absorption around 1200-1250 cm⁻¹. |
| Mass Spec (MS) | - [M]+: Expected molecular ion peak at m/z = 183.07.[12] |
Reactivity and Applications in Drug Discovery
The utility of Methyl 5-amino-2-fluoro-4-methylbenzoate stems from the distinct reactivity of its functional groups, primarily the amine. This amine group is a potent nucleophile and a key site for derivatization.
-
Amide Bond Formation: The primary application involves coupling the amine with carboxylic acids (or their activated derivatives) to form amide bonds, a cornerstone of many kinase inhibitor scaffolds.
-
Diazotization: The amine can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of other functional groups (e.g., -OH, -Cl, -Br, -CN).
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing another point for chemical modification, such as amide coupling with a different partner.
The synergy between the fluorine atom and the amino group makes this compound particularly effective for constructing bioactive molecules.
Conclusion
Methyl 5-amino-2-fluoro-4-methylbenzoate is more than a simple chemical; it is a strategically designed building block for the synthesis of next-generation therapeutics. Its well-defined physicochemical properties, coupled with a reliable synthetic route and versatile reactivity, make it an indispensable tool for medicinal chemists. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.
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Patsnap Eureka. (2014, August 13). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. Retrieved from [Link]
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Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337. Retrieved from [Link]
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Hreczycho, G. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5245. Retrieved from [Link]
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